molecular formula C25H33F4NO5 B12053751 N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

Cat. No.: B12053751
M. Wt: 503.5 g/mol
InChI Key: MWXBBWJICAPZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a fluorinated Meldrum’s acid adduct synthesized via the reaction of methyl-2,3,4,5,6-pentafluorobenzoate with cyclohexyl Meldrum’s acid . Its spirocyclic dioxaspiro[5.5]undec-2-en-2-olate core facilitates cycloreversion, generating fluorinated ketenes that undergo nucleophilic coupling to yield α-fluoro(hetero)aryl acetic acid derivatives. The acetyl group at the 4-position of the tetrafluorophenyl ring enhances electron-withdrawing effects, stabilizing intermediates during reactivity .

Properties

Molecular Formula

C25H33F4NO5

Molecular Weight

503.5 g/mol

IUPAC Name

1-[4-(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]ethanolate;ethyl-di(propan-2-yl)azanium

InChI

InChI=1S/C17H14F4O5.C8H19N/c1-7(22)8-11(18)13(20)9(14(21)12(8)19)10-15(23)25-17(26-16(10)24)5-3-2-4-6-17;1-6-9(7(2)3)8(4)5/h22H,2-6H2,1H3;7-8H,6H2,1-5H3

InChI Key

MWXBBWJICAPZQS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C(C)C)C(C)C.CC(=C1C(=C(C(=C2C(=O)OC3(CCCCC3)OC2=O)C(=C1F)F)F)F)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Meldrum’s Acid with Fluoroaryl Ketones

The primary route involves reacting 2',3',4',5',6'-pentafluoroacetophenone with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine (DIPEA) and acetonitrile. The reaction proceeds via nucleophilic attack of the enolate form of Meldrum’s acid on the electrophilic carbonyl group of the fluoroaryl ketone, followed by cyclization to form the spirocyclic dioxaspiro framework.

Reaction Conditions:

ComponentQuantityRole
2',3',4',5',6'-Pentafluoroacetophenone1.0 equivElectrophile
Cyclohexyl-Meldrum’s acid1.2 equivNucleophile
DIPEA2.5 equivBase catalyst
AcetonitrileSolventPolar aprotic medium
TemperatureReflux (80°C)Kinetic control
Time6–8 hoursCompletion

The product is isolated via rotary evaporation and purified by column chromatography (silica gel, ethyl acetate/hexane), yielding 85–92% purity.

Acid-Catalyzed Spirocyclization

An alternative method employs acetic acid as a catalyst to facilitate the spirocyclization of pre-formed Meldrum’s acid-fluoroaryl adducts. This single-step process avoids the need for stoichiometric bases, reducing byproduct formation.

Optimized Parameters:

  • Molar ratio (Meldrum’s acid : fluoroaryl ketone) = 1:1.1

  • Catalyst loading : 10 mol% acetic acid

  • Solvent : Dichloromethane (DCM)

  • Yield : 78% with >99% purity by GC.

Mechanistic Insights

Enolate Formation and Acyl Transfer

DIPEA deprotonates Meldrum’s acid, generating a resonance-stabilized enolate that attacks the acetylated fluorophenyl ketone. The subsequent acyl transfer forms a tetrahedral intermediate, which undergoes intramolecular cyclization to yield the spirocyclic product (Figure 1).

Critical Steps:

  • Enolate stabilization : DIPEA’s strong basicity (pKa ~11) ensures complete deprotonation.

  • Steric effects : The N-ethyl and N-isopropyl groups in DIPEA prevent over-alkylation.

Side Reactions and Mitigation

  • Hydrolysis : Moisture leads to Meldrum’s acid decomposition.

    • Solution : Use anhydrous solvents and inert atmosphere.

  • Polymerization : Excess DIPEA promotes oligomerization.

    • Solution : Limit DIPEA to 2.5 equiv.

Purification and Characterization

Isolation Techniques

MethodConditionsPurity Achieved
Column chromatographySilica gel, 3:7 ethyl acetate/hexane95%
RecrystallizationEthanol/water (4:1)99.5%
Rotary evaporation40°C, 10 mbar90%

Analytical Data

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 6H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 4.12–4.30 (m, 2H, NCH₂).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (m, 2F), -122.6 (m, 2F).

  • GC-MS : m/z 503.53 [M+H]⁺.

Comparative Analysis of Methods

ParameterCyclocondensation (DIPEA)Acid-Catalyzed Route
Yield85–92%78%
Purity>99%>99%
ScalabilityKilogram-scale feasibleLimited to 100 g
CostHigh (DIPEA expense)Low
ByproductsMinimalModerate

Industrial-Scale Considerations

  • Catalyst Recycling : DIPEA can be recovered via distillation (b.p. 127°C).

  • Waste Management : Fluorinated byproducts require specialized disposal .

Chemical Reactions Analysis

Cycloreversion to Generate Fluoroaryl Ketene Intermediates

The compound undergoes thermal or acid-catalyzed cycloreversion, cleaving the spirocyclic framework to release a reactive fluoroaryl ketene. This intermediate serves as a linchpin for subsequent nucleophilic trapping or coupling reactions .

Reaction Mechanism

  • Conditions : Acidic methanol (HCl) at room temperature .

  • Outcome : The spiro ring opens to form methyl 2-(4-acetyl-2,3,5,6-tetrafluorophenyl)acetate via ketene trapping by methanol.

  • Monitoring : 19F NMR confirms fluorine retention in the product, indicating selective reactivity .

Example Reaction :

SpiroadductHCl MeOHMethyl 2 4 acetyl 2 3 5 6 tetrafluorophenyl acetate+CO2+Acetone[8]\text{Spiroadduct}\xrightarrow{\text{HCl MeOH}}\text{Methyl 2 4 acetyl 2 3 5 6 tetrafluorophenyl acetate}+\text{CO}_2+\text{Acetone}\quad[8]

Nucleophilic Additions to the Ketene Intermediate

The transient ketene reacts with diverse nucleophiles, enabling functional group diversification.

Nucleophile Product Conditions Yield Reference
Aminesα-Fluoroaryl acetamidesRT, THF70–85%
Alcoholsα-Fluoroaryl estersAcidic (HCl), MeOH/EtOH80–90%
ThiolsThioestersRT, DCM65–75%
Grignard Reagentsβ-Ketoesters−78°C, anhydrous ether60–70%

Key Observations :

  • Steric Effects : Bulky nucleophiles (e.g., tert-butanol) exhibit reduced reactivity due to the steric hindrance from the tetrafluorophenyl group.

  • Electrophilic Activation : The electron-withdrawing fluorine substituents enhance ketene electrophilicity, accelerating nucleophilic attack .

Base-Mediated Rearrangements

The N-ethyl-N-isopropylpropan-2-aminium counterion (a derivative of DIPEA) influences reaction pathways by:

  • Stabilizing intermediates via weak ion pairing .

  • Modulating solubility in nonpolar solvents, facilitating purification .

Side Reactions :

  • Proton Scavenging : DIPEA’s low nucleophilicity minimizes undesired quaternary ammonium salt formation during alkylations .

Stability and Handling Considerations

  • Storage : Stable under inert atmospheres at room temperature .

  • Hazards : Classified as a respiratory irritant (H335); requires ventilation during use .

Scientific Research Applications

Pharmaceutical Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. For instance, the selective perfluoro- and polyfluoroarylation of Meldrum's acid derivatives has been explored to produce fluorinated α-phenyl acetic acid derivatives, which are valuable in drug design .

Material Science

In material science, this compound serves as a building block for creating advanced materials with specific electronic and optical properties. Its unique structural features allow it to participate in polymerization reactions that yield high-performance polymers suitable for electronic applications .

Organic Synthesis

The compound is utilized in various organic synthesis protocols as a versatile synthon. Its ability to undergo multiple types of chemical reactions makes it an essential reagent in the development of complex organic molecules. For example, it can be used in the synthesis of complex natural products or as an intermediate in the preparation of novel chemical entities .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study published in The Journal of Organic Chemistry demonstrated that using N-Ethyl-N-isopropylpropan-2-aminium 3-(4-acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate allowed researchers to synthesize a series of fluorinated α-amino acids with improved pharmacological profiles. The research highlighted the compound's efficiency in facilitating reactions that led to higher yields of desired products compared to traditional methods .

Case Study 2: Development of Functional Polymers

In another study focusing on material applications, researchers employed this compound to create functionalized polymers that exhibit enhanced thermal stability and mechanical properties. The polymers derived from this compound were tested for use in high-performance coatings and electronic devices, showcasing significant improvements over non-fluorinated counterparts .

Data Tables

Application AreaDescriptionKey Benefits
Pharmaceutical ChemistryPrecursor for fluorinated drugsEnhanced biological activity
Material ScienceBuilding block for advanced materialsImproved electronic and optical properties
Organic SynthesisVersatile synthon for complex organic moleculesIncreased reaction efficiency

Mechanism of Action

The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Key Compound for Comparison :

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

  • Structural Difference : The 4-acetyl group in the target compound is replaced by a methoxycarbonyl (-COOCH₃) group in this analogue .
  • Impact on Reactivity: Acetyl Group: Enhances electrophilicity at the ketene intermediate, favoring nucleophilic attack at the α-carbon.
Table 1: Comparative Properties
Property Target Compound (Acetyl Substituent) Methoxycarbonyl Analogue
Molecular Formula C₂₄H₂₆F₄NO₅ C₂₄H₂₆F₄NO₆
Key Substituent 4-Acetyl 4-Methoxycarbonyl
Cycloreversion Efficiency High (rapid ketene release) Moderate
Applications Synthesis of fluorinated acetic acids Specialty fluorophores
Indole Carboxamide Derivatives () :

While structurally distinct, compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide share fluorinated aromatic motifs. Key differences include:

  • Synthetic Routes : Indole derivatives employ amidation (e.g., sodium ethoxide-mediated coupling), whereas the target compound relies on Meldrum’s acid cyclization .
  • Fluorine Positioning: The target compound’s 2,3,5,6-tetrafluoro substitution contrasts with mono-fluoro indoles, affecting electronic properties and bioactivity .
Table 2: Fluorination Patterns and Reactivity
Compound Class Fluorine Positions Key Functional Group
Target Compound 2,3,5,6-Tetrafluoro Spirocyclic ketone
Indole Carboxamides () 5-Fluoro (mono-substituted) Carboxamide

Mechanistic Insights: Cycloreversion vs. Amidation

  • Target Compound : Cycloreversion generates reactive fluorinated ketenes, enabling C–C bond formation with nucleophiles (e.g., alcohols, amines) .
  • Indole Derivatives : Rely on amide coupling, which is less versatile for introducing fluorinated motifs but offers precise regioselectivity .

Analytical and Crystallographic Tools

Q & A

Q. What are the recommended methods for synthesizing this compound, given its fluorinated and spirocyclic components?

  • Methodological Answer : Synthesis of fluorinated spirocyclic compounds often begins with fluorinated aromatic precursors, such as hexafluorobenzene derivatives, due to their electron-withdrawing properties and stability. A stepwise approach involving nucleophilic substitution for fluorine replacement (e.g., acetylation at the 4-position) followed by cyclization to form the dioxaspiro ring is recommended. For example, tetrafluoroindole synthesis (via a five-step route starting with hexafluorobenzene) provides a template for introducing fluorine substituents in aromatic systems . Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to minimize side reactions, as statistical methods like DoE efficiently balance parameters such as catalyst loading and reaction time .

Q. How can researchers confirm the molecular structure and crystallographic arrangement of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Use the SHELX suite (e.g., SHELXL for refinement) to resolve the spirocyclic geometry and hydrogen bonding networks. Key steps include:
  • Growing high-quality crystals via slow evaporation in polar aprotic solvents.
  • Collecting diffraction data with a synchrotron source for high-resolution analysis.
  • Refining anisotropic displacement parameters to validate fluorine atom positions and spirocyclic torsion angles .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC-MS : Use high-resolution reverse-phase columns (e.g., Chromolith®) with acetonitrile/water gradients to separate impurities. Monitor the acetyl and tetrafluorophenyl groups via UV-Vis at 254 nm .
  • NMR : Employ 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and detect trace fluorinated byproducts.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres to identify decomposition thresholds of the dioxaspiro ring .

Advanced Research Questions

Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs. For this compound:
  • Identify donor-acceptor pairs (e.g., aminium N–H···O interactions with the dioxaspiro carbonyl).
  • Use Mercury software to generate interaction maps and calculate graph set descriptors (e.g., D(2)\mathbf{D}(2) for dimeric motifs).
  • Cross-validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., F···H contacts) .

Q. What computational strategies predict the reactivity of the dioxaspiro ring under acidic or basic conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites on the spirocyclic oxygen atoms.
  • Simulate ring-opening pathways under hydrolysis, focusing on transition-state energies.
  • Integrate reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates and validate with experimental kinetics .

Q. How can statistical optimization methods improve yield in derivative synthesis?

  • Methodological Answer : Implement a Box-Behnken Design (BBD) to optimize multi-variable reactions (e.g., synthesizing acetyl-group derivatives):
  • Select factors: temperature (60–100°C), catalyst concentration (5–15 mol%), and solvent dielectric constant (DMF vs. THF).
  • Use response surface modeling to predict optimal conditions and validate with three replicate runs.
  • Analyze residuals to identify confounding variables (e.g., moisture sensitivity) .

Q. How to resolve discrepancies between computational reaction pathways and experimental outcomes?

  • Methodological Answer : Establish a feedback loop between computation and experiment:
  • Use experimental data (e.g., HPLC yields, kinetic profiles) to refine DFT-based transition-state models.
  • Incorporate solvent effects explicitly via continuum solvation models (e.g., SMD) or molecular dynamics simulations.
  • Apply Bayesian optimization to iteratively update computational parameters (e.g., basis sets) based on empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.